N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
The exact mass of the compound this compound is 416.99603 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c18-13-9-10(21(25)26)5-6-14(13)19-15(22)7-8-20-16(23)11-3-1-2-4-12(11)17(20)24/h1-6,9H,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTZAPGMBAIKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387011 | |
| Record name | N-(2-Bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5947-02-4 | |
| Record name | N-(2-Bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-bromo-4-nitrophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound with significant biological activity. This compound, identified by its CAS number 5947-02-4, features a bromine atom and a nitro group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C17H12BrN3O5, with a molecular weight of approximately 418.20 g/mol. Its structure includes functional groups that are known to interact with various biological targets, enhancing its potential therapeutic effects.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the nitro and bromine groups allows for various biochemical interactions, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activities, potentially affecting signaling pathways related to cell growth and apoptosis.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, studies on related nitro compounds reveal their effectiveness against various bacterial strains through the generation of reactive oxygen species (ROS), which disrupt cellular functions .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| N-(2-bromo-4-nitrophenyl)-... | E. coli | 13 µg/ml | ROS generation |
| Bronopol (similar structure) | E. coli | 100 - 500 µg/ml | Catalytic oxidation |
Cytotoxicity Studies
Cytotoxicity assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
-
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a structurally related compound on human breast cancer cells. The results indicated significant cytotoxic effects at concentrations above 50 µM, leading to increased apoptosis rates. -
Case Study 2: Antimicrobial Efficacy
In another investigation, the antibacterial efficacy was tested against Gram-positive and Gram-negative bacteria. The compound showed potent activity against Gram-positive strains with an MIC value lower than that observed for conventional antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
